

An In-depth Technical Guide to 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde

Cat. No.: B1457431

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Potential of a Versatile Pyrimidine Scaffold

The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.^[1] Its prevalence in biologically active molecules stems from its ability to engage in various non-covalent interactions with biological targets and its synthetic tractability. Within this vast chemical space, **2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde** emerges as a particularly valuable building block. Its trifunctional nature—a reactive chlorine atom, a secondary amine, and an aldehyde group—offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its application in the synthesis of kinase inhibitors and other potential therapeutics.

Core Molecular Attributes

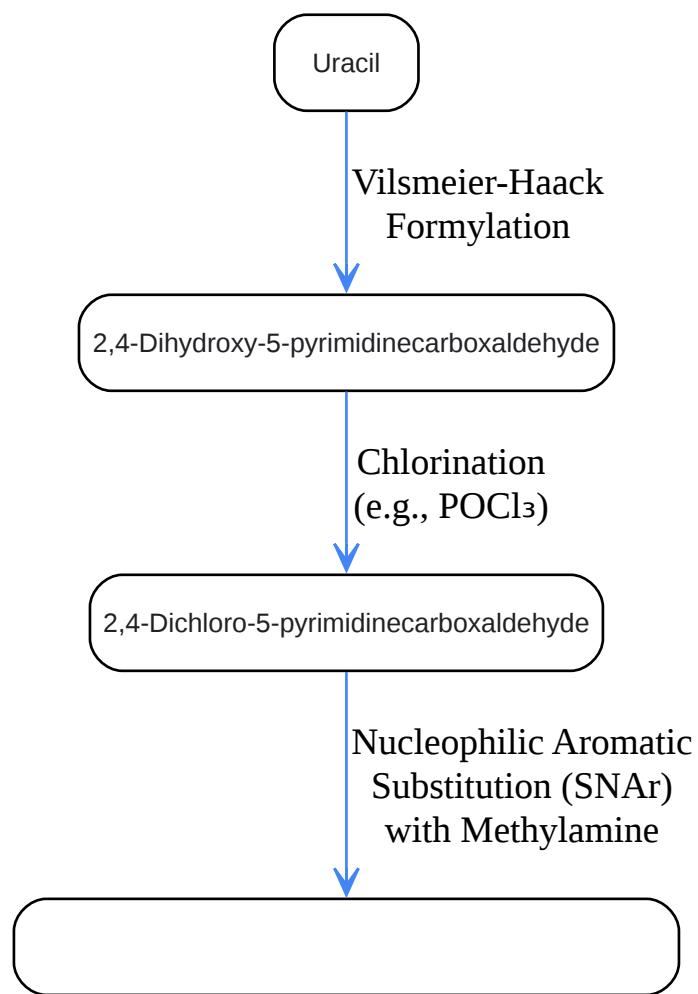
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. This section details the key identifiers and characteristics of **2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde**.

Chemical Identity and Nomenclature

- Chemical Name: **2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde**[\[2\]](#)[\[3\]](#)
- Synonyms: **2-chloro-4-(Methylamino)-5-pyrimidinecarboxaldehyde**[\[2\]](#)
- CAS Number: 839708-50-8[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₆H₆ClN₃O[\[2\]](#)[\[3\]](#)
- Molecular Weight: 171.58 g/mol [\[2\]](#)[\[3\]](#)

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for predicting the compound's behavior in various solvent systems and its potential for oral bioavailability in derivative compounds.


Property	Value	Source
Molecular Weight	171.58	[2] [3]
LogP	0.9842	[2]
Topological Polar Surface Area (TPSA)	54.88 Å ²	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	4	[2]
Rotatable Bonds	2	[2]

Synthesis and Purification

The synthetic accessibility of **2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde** is a key factor in its utility as a building block. While specific, detailed synthetic procedures for this exact molecule are not readily available in the public domain, its synthesis can be logically inferred from established pyrimidine chemistry. A plausible and efficient synthetic route is outlined below.

Retrosynthetic Analysis and Proposed Synthetic Pathway

The structure of **2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde** suggests a retrosynthetic disconnection pointing to a dichlorinated pyrimidine precursor. A logical starting material is 2,4-dichloro-5-formylpyrimidine, which can be synthesized from uracil.^[5]

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde**.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2,4-Dichloro-5-pyrimidinecarbaldehyde

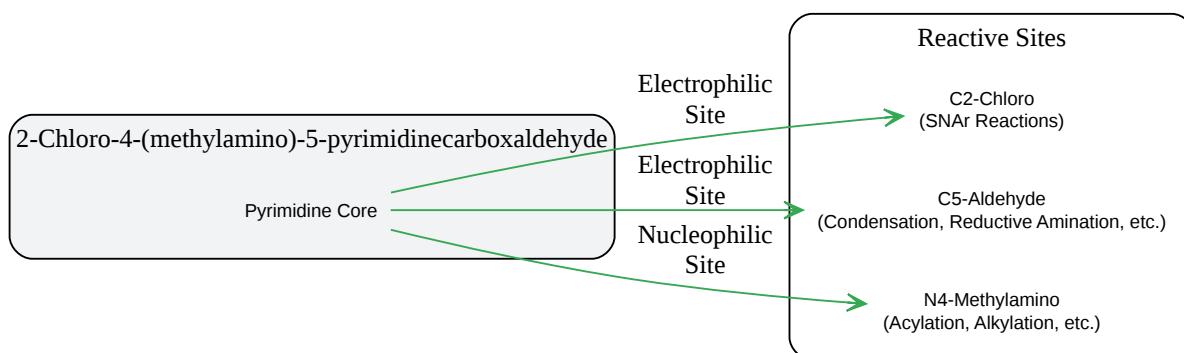
This step involves the Vilsmeier-Haack formylation of uracil followed by chlorination.[\[5\]](#)

- To a solution of uracil in a suitable solvent such as DMF, slowly add a Vilsmeier reagent (e.g., prepared from POCl_3 and DMF) at a controlled temperature.
- After the reaction is complete, the intermediate 2,4-dihydroxy-5-pyrimidinecarbaldehyde is isolated.
- The intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl_3), to yield 2,4-dichloro-5-pyrimidinecarbaldehyde.[\[5\]](#)

Step 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The key to synthesizing the target molecule is the regioselective substitution of one of the chlorine atoms. The C4 position in 2,4-dichloropyrimidines is generally more susceptible to nucleophilic attack than the C2 position, especially with an electron-withdrawing group at C5.[\[6\]](#)

- Dissolve 2,4-dichloro-5-pyrimidinecarbaldehyde in a suitable aprotic solvent (e.g., THF, DCM).
- Cool the solution to 0 °C.
- Slowly add one equivalent of methylamine (as a solution in a suitable solvent like ethanol or THF).
- Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.


Purification

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford **2-Chloro-4-**

(methylamino)-5-pyrimidinecarboxaldehyde as a solid.

Chemical Reactivity and Synthetic Applications

The synthetic utility of **2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde** lies in the orthogonal reactivity of its three functional groups.

[Click to download full resolution via product page](#)

Caption: Reactive sites of **2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde**.

Nucleophilic Aromatic Substitution at C2

The remaining chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr) reactions.^[7] This allows for the introduction of a wide variety of substituents, including amines, alcohols, and thiols. The reactivity of this position is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens.^[8]

Exemplary Protocol: Synthesis of a Diamino-pyrimidine Derivative

- To a solution of **2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde** in a polar aprotic solvent (e.g., DMSO, DMF), add a primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents).
- Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

- Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.
- Purify the product by column chromatography or recrystallization.

Reactions of the Aldehyde Group

The aldehyde at the C5 position is a versatile handle for a variety of chemical transformations, including:

- Reductive Amination: To introduce substituted amino-methyl groups.
- Wittig Reaction: To form alkenes.
- Condensation Reactions: With active methylene compounds to form chalcone-like structures.^[7]
- Oxidation: To the corresponding carboxylic acid.
- Reduction: To the corresponding alcohol.

Application in Kinase Inhibitor Synthesis

Substituted pyrimidines are a prominent scaffold in the design of kinase inhibitors.^{[1][9][10]} The structural features of **2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde** make it an ideal starting point for the synthesis of inhibitors targeting various kinases, such as Aurora kinases^{[9][10][11]} and cyclin-dependent kinases (CDKs).^[12] The typical strategy involves using the C2 and C4 positions to introduce moieties that interact with the hinge region of the kinase, while the C5 position can be elaborated to interact with the solvent-exposed region or other pockets of the ATP-binding site.

Spectroscopic Characterization

Unequivocal identification of **2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde** requires a combination of spectroscopic techniques. While a full experimental dataset is not publicly available, the expected spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The spectrum is expected to show a singlet for the aldehyde proton (around 9-10 ppm), a singlet for the pyrimidine proton, a signal for the N-H proton (which may be broad), and a signal for the methyl group.
- ^{13}C NMR: The spectrum will show distinct signals for the carbonyl carbon of the aldehyde (typically downfield, >180 ppm), the aromatic carbons of the pyrimidine ring, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by key absorption bands corresponding to the functional groups present:

- N-H stretch: A sharp to moderately broad band around $3300\text{-}3500\text{ cm}^{-1}$.
- C-H stretches: Aromatic and aliphatic C-H stretches just above and below 3000 cm^{-1} , respectively.
- C=O stretch (aldehyde): A strong, sharp absorption band around $1680\text{-}1700\text{ cm}^{-1}$.
- C=N and C=C stretches (aromatic ring): Multiple bands in the $1400\text{-}1600\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

- Electron Impact (EI) or Electrospray Ionization (ESI): The mass spectrum will show a molecular ion peak (M^+) or a protonated molecular ion peak ($[\text{M}+\text{H}]^+$) corresponding to the molecular weight of 171.58. A characteristic isotopic pattern for the presence of one chlorine atom (M^+ and $\text{M}+2$ peaks in an approximate 3:1 ratio) will be observed.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling **2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde**.

Hazard Identification

Based on safety data for similar chloro-pyrimidine compounds, this substance should be considered hazardous.^[13] It may cause skin and eye irritation, and may be harmful if

swallowed or inhaled.[13][14]

Recommended Handling Procedures

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]
- Avoid inhalation of dust and vapors.[13]
- Avoid contact with skin and eyes.[13]
- Wash hands thoroughly after handling.[14]

Storage Conditions

- Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][15]
- Protect from light and moisture.[2][13]
- Some suppliers recommend storage at 4°C under a nitrogen atmosphere.[2]

Conclusion and Future Outlook

2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde is a high-value synthetic intermediate with significant potential in drug discovery and medicinal chemistry. Its trifunctional nature allows for the creation of diverse molecular libraries with a wide range of biological activities. The continued exploration of its reactivity and its application in the synthesis of novel compounds, particularly in the area of kinase inhibitors, is likely to yield new therapeutic candidates for a variety of diseases. The synthetic strategies and characterization data presented in this guide provide a solid foundation for researchers looking to leverage the unique properties of this versatile pyrimidine building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. CAS 839708-50-8 | 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde - Synblock [synblock.com]
- 4. allbiopharm.com [allbiopharm.com]
- 5. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. zenodo.org [zenodo.org]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. file.bldpharm.com [file.bldpharm.com]
- 15. echemi.com [echemi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1457431#2-chloro-4-methylamino-5-pyrimidinecarboxaldehyde-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com